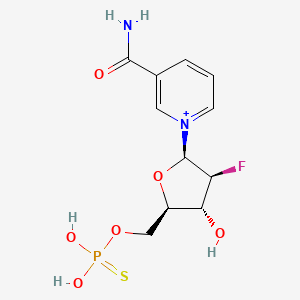
3,6-diamino-5-bromopyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Diamino-5-bromopyridine-2-carboxamide is an organic compound with the molecular formula C6H7BrN4O. It is a derivative of pyridine, characterized by the presence of amino groups at positions 3 and 6, a bromine atom at position 5, and a carboxamide group at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reduction of 2-amino-3-nitro-5-bromopyridine using stannous chloride . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 3,6-diamino-5-bromopyridine-2-carboxamide may involve large-scale bromination and subsequent functional group modifications. The process is optimized for yield and purity, often employing catalysts and specific solvents to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
3,6-Diamino-5-bromopyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the bromine or amino groups.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Stannous chloride is often used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
3,6-Diamino-5-bromopyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 3,6-diamino-5-bromopyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
2,3-Diamino-5-bromopyridine: Similar in structure but differs in the position of amino groups.
5-Bromonicotinamide: Contains a bromine atom and a carboxamide group but lacks the amino groups
Uniqueness
3,6-Diamino-5-bromopyridine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual amino groups and bromine atom make it a versatile compound for various applications .
Properties
Molecular Formula |
C6H7BrN4O |
|---|---|
Molecular Weight |
231.05 g/mol |
IUPAC Name |
3,6-diamino-5-bromopyridine-2-carboxamide |
InChI |
InChI=1S/C6H7BrN4O/c7-2-1-3(8)4(6(10)12)11-5(2)9/h1H,8H2,(H2,9,11)(H2,10,12) |
InChI Key |
MTBWCOCYSOSOOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=C1Br)N)C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,2E,6E,10R)-3,7,11,11-tetramethylbicyclo[8.1.0]undeca-2,6-diene](/img/structure/B12839259.png)
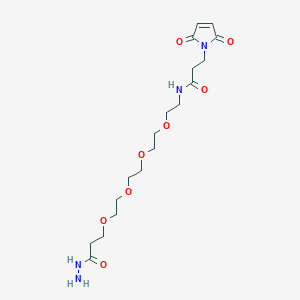
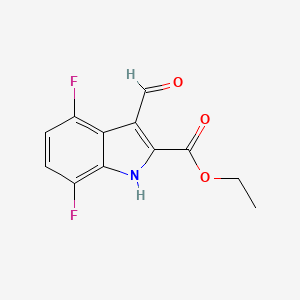
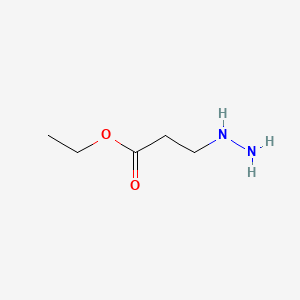

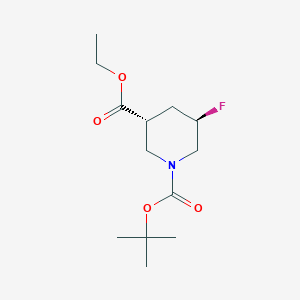
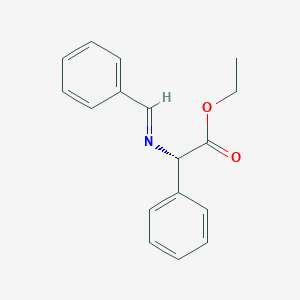
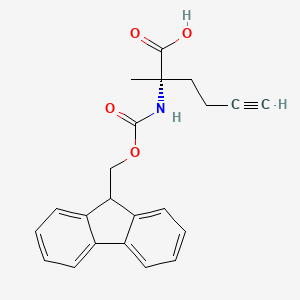
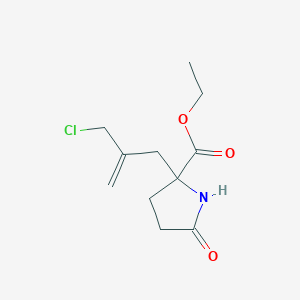

![4-Amino-3'-cyano[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12839313.png)

